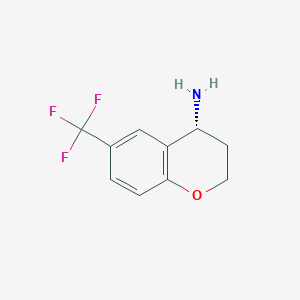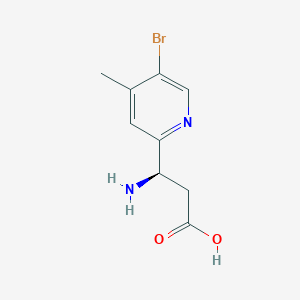
Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a benzyl group attached to a propanoate moiety, which is further substituted with a dioxolan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.
Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.
Substitution: Various substituted benzyl derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances.
Benzyl benzoate: Used as a medication and insect repellent.
Methyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate: A similar ester with a methyl group instead of a benzyl group.
Uniqueness
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is unique due to the presence of the dioxolan ring, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
2250241-83-7 |
|---|---|
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate |
InChI |
InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1 |
Clé InChI |
GDWAEUQFCYMYBH-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)

![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
